molecular formula C15H18N6O11S B12749485 L-Homoserine, O-((aminoiminomethyl)amino)-, 8-hydroxy-5,7-dinitro-2-naphthalenesulfonate CAS No. 70892-83-0

L-Homoserine, O-((aminoiminomethyl)amino)-, 8-hydroxy-5,7-dinitro-2-naphthalenesulfonate

Cat. No.: B12749485
CAS No.: 70892-83-0
M. Wt: 490.4 g/mol
InChI Key: BFSAFKDTLAQZPC-HVDRVSQOSA-N
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Description

L-Homoserine, O-((aminoiminomethyl)amino)-, 8-hydroxy-5,7-dinitro-2-naphthalenesulfonate is a complex organic compound with a unique structure This compound is characterized by the presence of multiple functional groups, including amino, hydroxy, nitro, and sulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Homoserine, O-((aminoiminomethyl)amino)-, 8-hydroxy-5,7-dinitro-2-naphthalenesulfonate typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include the introduction of the aminoiminomethyl group, the nitration of the naphthalene ring, and the sulfonation of the resulting intermediate. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as solvent selection, temperature control, and purification techniques, is crucial to achieve efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

L-Homoserine, O-((aminoiminomethyl)amino)-, 8-hydroxy-5,7-dinitro-2-naphthalenesulfonate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the nitro groups may produce corresponding amines.

Scientific Research Applications

L-Homoserine, O-((aminoiminomethyl)amino)-, 8-hydroxy-5,7-dinitro-2-naphthalenesulfonate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of L-Homoserine, O-((aminoiminomethyl)amino)-, 8-hydroxy-5,7-dinitro-2-naphthalenesulfonate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form specific interactions, such as hydrogen bonding, electrostatic interactions, and covalent modifications, which can modulate the activity of the target molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

    L-Homoserine: A simpler analog without the additional functional groups.

    8-Hydroxy-5,7-dinitro-2-naphthalenesulfonate: Lacks the aminoiminomethyl group.

    O-((aminoiminomethyl)amino)-naphthalenesulfonate: Does not contain the hydroxy and nitro groups.

Uniqueness

L-Homoserine, O-((aminoiminomethyl)amino)-, 8-hydroxy-5,7-dinitro-2-naphthalenesulfonate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. This uniqueness makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

70892-83-0

Molecular Formula

C15H18N6O11S

Molecular Weight

490.4 g/mol

IUPAC Name

(2S)-2-amino-4-(diaminomethylideneamino)oxybutanoic acid;8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid

InChI

InChI=1S/C10H6N2O8S.C5H12N4O3/c13-10-7-3-5(21(18,19)20)1-2-6(7)8(11(14)15)4-9(10)12(16)17;6-3(4(10)11)1-2-12-9-5(7)8/h1-4,13H,(H,18,19,20);3H,1-2,6H2,(H,10,11)(H4,7,8,9)/t;3-/m.0/s1

InChI Key

BFSAFKDTLAQZPC-HVDRVSQOSA-N

Isomeric SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O.C(CON=C(N)N)[C@@H](C(=O)O)N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O.C(CON=C(N)N)C(C(=O)O)N

Origin of Product

United States

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